3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2,
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2, is a synthetic organic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2, typically involves multiple steps:
Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6-position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Piperazine Substitution: The 7-position is substituted with 3-Methyl-1-piperazine through nucleophilic substitution.
Oxidation: The final step involves oxidation to form the 4-oxo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of hydroxyquinolines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antibacterial Activity: Effective against a wide range of Gram-positive and Gram-negative bacteria.
Enzyme Inhibition: Inhibits bacterial DNA gyrase and topoisomerase IV.
Medicine
Antibiotics: Used in the treatment of respiratory, urinary tract, and gastrointestinal infections.
Cancer Research: Investigated for potential anticancer properties.
Industry
Pharmaceuticals: Key ingredient in the production of various antibacterial drugs.
Agriculture: Used in the development of antibacterial agents for plant protection.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a different piperazine substitution.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2, is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
Properties
CAS No. |
1215348-50-7 |
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Molecular Formula |
C20H21F4N3O5 |
Molecular Weight |
459.3914528 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2,2,2-trifluoroacetate |
Origin of Product |
United States |
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